Cas no 2442597-64-8 (3-Bromo-6-chloro-2,5-dimethylpyridine)

3-Bromo-6-chloro-2,5-dimethylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-chloro-2,5-dimethylpyridine
- 5-bromo-2-chloro-3,6-dimethylpyridine
- D81185
- 2442597-64-8
- SCHEMBL17408873
- AKOS037649378
- CS-0162575
- BS-18135
-
- インチ: 1S/C7H7BrClN/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
- InChIKey: WJYWIIKJRQAUEB-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(N=C1C)Cl
計算された属性
- 精确分子量: 218.94504g/mol
- 同位素质量: 218.94504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 12.9
3-Bromo-6-chloro-2,5-dimethylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01KKR0-25mg |
3-Bromo-6-chloro-2,5-dimethylpyridine |
2442597-64-8 | 97% | 25mg |
$19.00 | 2024-05-21 | |
1PlusChem | 1P01KKR0-5g |
3-Bromo-6-chloro-2,5-dimethylpyridine |
2442597-64-8 | 97% | 5g |
$1108.00 | 2024-05-21 | |
Aaron | AR01KKZC-250mg |
3-Bromo-6-Chloro-2,5-Dimethylpyridine |
2442597-64-8 | 97% | 250mg |
$108.00 | 2025-02-12 | |
Aaron | AR01KKZC-5g |
3-Bromo-6-Chloro-2,5-Dimethylpyridine |
2442597-64-8 | 97% | 5g |
$1132.00 | 2025-02-12 | |
Aaron | AR01KKZC-1g |
3-Bromo-6-Chloro-2,5-Dimethylpyridine |
2442597-64-8 | 97% | 1g |
$324.00 | 2025-02-12 | |
1PlusChem | 1P01KKR0-250mg |
3-Bromo-6-chloro-2,5-dimethylpyridine |
2442597-64-8 | 97% | 250mg |
$103.00 | 2024-05-21 | |
1PlusChem | 1P01KKR0-1g |
3-Bromo-6-chloro-2,5-dimethylpyridine |
2442597-64-8 | 97% | 1g |
$307.00 | 2024-05-21 | |
1PlusChem | 1P01KKR0-100mg |
3-Bromo-6-chloro-2,5-dimethylpyridine |
2442597-64-8 | 97% | 100mg |
$53.00 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG681-50mg |
3-Bromo-6-chloro-2,5-dimethylpyridine |
2442597-64-8 | 97% | 50mg |
218.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG681-200mg |
3-Bromo-6-chloro-2,5-dimethylpyridine |
2442597-64-8 | 97% | 200mg |
547.0CNY | 2021-07-17 |
3-Bromo-6-chloro-2,5-dimethylpyridine 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
3-Bromo-6-chloro-2,5-dimethylpyridineに関する追加情報
Introduction to 3-Bromo-6-chloro-2,5-dimethylpyridine (CAS No. 2442597-64-8)
3-Bromo-6-chloro-2,5-dimethylpyridine (CAS No. 2442597-64-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and development. The unique combination of bromine, chlorine, and methyl groups in its structure imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 3-Bromo-6-chloro-2,5-dimethylpyridine consists of a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and methyl groups at the 2 and 5 positions. This specific arrangement of substituents influences its reactivity and stability, making it an attractive starting material for synthetic transformations. The bromine and chlorine atoms can be readily functionalized through various chemical reactions, such as nucleophilic substitution, cross-coupling reactions, and metal-catalyzed transformations.
In recent years, 3-Bromo-6-chloro-2,5-dimethylpyridine has been extensively studied for its potential applications in the development of novel pharmaceuticals. One notable area of research involves its use as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The ability to introduce specific functional groups through the bromine and chlorine atoms allows for the fine-tuning of pharmacological properties, such as potency and selectivity.
Beyond SSRIs, 3-Bromo-6-chloro-2,5-dimethylpyridine has also shown promise in the development of anti-inflammatory agents. Studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. For example, researchers have synthesized derivatives that selectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory conditions such as arthritis.
The versatility of 3-Bromo-6-chloro-2,5-dimethylpyridine extends to its use in the synthesis of antiviral agents. Recent advancements in virology have highlighted the importance of developing new antiviral drugs to combat emerging viral threats. Compounds derived from 3-Bromo-6-chloro-2,5-dimethylpyridine have shown antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The ability to modify the structure through synthetic chemistry allows for the optimization of antiviral properties while minimizing potential side effects.
In addition to its applications in drug discovery, 3-Bromo-6-chloro-2,5-dimethylpyridine has been explored for its potential use in agrochemicals. Pyridine derivatives are known for their pesticidal properties, and research has shown that compounds derived from 3-Bromo-6-chloro-2,5-dimethylpyridine exhibit effective herbicidal and insecticidal activities. These findings open up new avenues for developing environmentally friendly agrochemicals that can enhance crop yields while reducing environmental impact.
The synthesis of 3-Bromo-6-chloro-2,5-dimethylpyridine typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include halogenation reactions followed by selective substitution or coupling reactions. Advances in catalytic methods have significantly improved the efficiency and selectivity of these synthetic pathways, making it easier to produce this compound on a larger scale.
In conclusion, 3-Bromo-6-chloro-2,5-dimethylpyridine (CAS No. 2442597-64-8) is a highly versatile compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure makes it an excellent starting material for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new applications and optimize existing ones, solidifying its importance in modern drug discovery and development efforts.
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